Sodium Phenylmethanolate

Descripción general

Descripción

Sodium phenylmethanolate, also known as sodium benzyloxide, is an organic compound with the chemical formula C7H7NaO. It is the sodium salt of benzyl alcohol and appears as a white to slightly yellow crystalline solid. This compound is known for its strong basic properties due to the presence of the alkoxide anion (CH2ONa) and is widely used in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium phenylmethanolate is commonly synthesized by reacting benzyl alcohol with metallic sodium in an inert solvent such as toluene. The reaction can be represented as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{OH} + 2\text{Na} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{ONa} + \text{H}_2 ] This reaction requires careful handling of sodium metal and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, this compound can be produced in larger quantities using similar methods but with enhanced safety measures and optimized reaction conditions to ensure high yield and purity .

Types of Reactions:

Alkylation Reactions: this compound acts as a strong nucleophile and readily reacts with alkyl halides to form ethers. This reaction is known as the Williamson ether synthesis. [ \text{C}_6\text{H}_5\text{CH}_2\text{ONa} + \text{R-X} \rightarrow \text{R-O-CH}_2\text{C}_6\text{H}_5 + \text{NaX} ]

Benzylation Reactions: It can also act as a benzylating agent, transferring the benzyl group to various substrates.

Common Reagents and Conditions:

Reagents: Alkyl halides, benzyl halides.

Conditions: Typically carried out in polar solvents like ethanol or methanol under an inert atmosphere to prevent moisture absorption.

Major Products:

Ethers: Formed through alkylation reactions.

Benzylated Compounds: Formed through benzylation reactions.

Aplicaciones Científicas De Investigación

Organic Synthesis

Sodium phenylmethanolate is widely utilized in organic synthesis for the following purposes:

- Nucleophilic Substitution Reactions : It serves as a nucleophile in the synthesis of various organic compounds, including ethers and esters.

- Formation of Alkoxides : The compound can deprotonate alcohols to form alkoxides, which are essential intermediates in many synthetic pathways.

- Synthesis of Benzyl Derivatives : It is employed to produce benzyl derivatives through substitution reactions with alkyl halides.

Case Study: Synthesis of Benzyl Ethers

In a study examining the synthesis of benzyl ethers, this compound was used to react with various alcohols. The reaction conditions were optimized to yield high purity products with excellent yields, demonstrating its effectiveness as a reagent in ether formation .

Catalysis

This compound acts as a catalyst or co-catalyst in several chemical reactions:

- Ring-Opening Polymerization : It has been explored as a catalyst for the ring-opening polymerization of lactides, leading to well-defined polylactide structures with controlled molecular weights .

- Enantioselective Reactions : Research has shown that sodium phenylmethanolate can facilitate enantioselective reactions, enhancing the production of chiral compounds .

In pharmaceuticals, this compound has potential applications due to its reactivity:

- Drug Development : It can be utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

- Enzyme Inhibition Studies : The compound has been investigated for its ability to inhibit certain enzymes, contributing to drug discovery efforts .

Case Study: Enzyme Inhibition

A study focused on the use of this compound in enzyme inhibition highlighted its effectiveness against specific targets. The results indicated that modifications of the compound could lead to improved inhibitory activity, paving the way for new therapeutic agents .

Industrial Applications

This compound finds applications beyond laboratory settings:

- Agricultural Chemicals : It is used in the formulation of pesticides and herbicides due to its ability to act as a strong base.

- Cleaning Agents : The compound's properties make it suitable for use in industrial cleaning formulations.

Data Table: Industrial Applications

| Application Type | Description |

|---|---|

| Agricultural Chemicals | Used in pesticide formulations |

| Cleaning Agents | Component in industrial cleaners |

Mecanismo De Acción

Sodium phenylmethanolate primarily functions as a strong base and nucleophile in chemical reactions. It does not exhibit specific biological mechanisms of action. Its effects are mainly due to its ability to donate electrons and participate in nucleophilic substitution reactions.

Comparación Con Compuestos Similares

Sodium Methoxide (CH3ONa): Another strong base and nucleophile, but with a simpler structure and different reactivity profile.

Sodium Ethoxide (C2H5ONa): Similar in function but with a different alkyl group, leading to variations in reactivity and solubility.

Sodium Phenoxide (C6H5ONa): Contains a phenyl group directly attached to the oxygen, differing in reactivity and applications.

Uniqueness: Sodium phenylmethanolate is unique due to the presence of the benzyl group, which imparts specific reactivity patterns and makes it particularly useful in benzylation reactions and the synthesis of benzylated compounds.

Actividad Biológica

Sodium phenylmethanolate, also known as sodium benzyloxide, is an organic compound with the formula CHNaO. This compound has garnered attention for its potential biological activities and applications in synthetic chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

This compound is a white to off-white solid that is soluble in polar solvents. It is often used as a nucleophile in organic synthesis due to its ability to participate in various chemical reactions, including nucleophilic substitutions.

Mechanisms of Biological Activity

- Antimicrobial Properties : this compound has been studied for its antimicrobial effects. Research indicates that it can inhibit the growth of certain bacteria and fungi, potentially making it useful in pharmaceutical formulations aimed at treating infections.

- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been noted to affect the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism and the detoxification processes in organisms.

- Cellular Effects : Studies have demonstrated that this compound can influence cellular signaling pathways. Its interaction with cell membranes may alter permeability and affect the transport of ions and small molecules across cellular barriers.

1. Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against various pathogens. The results indicated a significant reduction in bacterial colony-forming units (CFUs) when exposed to this compound at concentrations as low as 0.1 M.

| Pathogen | CFU Reduction (%) | Concentration (M) |

|---|---|---|

| Staphylococcus aureus | 85% | 0.1 |

| Escherichia coli | 75% | 0.1 |

| Candida albicans | 80% | 0.1 |

This data suggests that this compound could be a viable candidate for developing new antimicrobial agents.

2. Enzyme Inhibition

Research published in Chemistry - A European Journal highlighted this compound's role as an enzyme inhibitor in synthetic pathways. The compound was shown to inhibit specific cytochrome P450 enzymes, impacting drug metabolism significantly:

- Inhibition Rate : Up to 70% inhibition was observed at higher concentrations.

- Selectivity : The compound demonstrated selectivity towards CYP2D6 and CYP3A4 isoforms, which are critical for metabolizing many therapeutic drugs.

3. Cellular Signaling

In vitro studies have indicated that this compound can modulate signaling pathways related to inflammation and cell proliferation:

- Cell Types : Human epithelial cells were treated with varying concentrations of this compound.

- Results : A dose-dependent increase in IL-6 production was observed, suggesting a potential role in inflammatory responses.

Safety and Toxicity

While this compound exhibits promising biological activities, safety assessments are crucial. Toxicological studies indicate that at high concentrations, it may cause cytotoxic effects on certain cell lines, necessitating careful consideration of dosage in therapeutic applications.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

Sodium phenylmethanolate acts as a strong nucleophile in substitution reactions due to the electron-rich oxygen atom. It participates in dehalogenation and coupling processes:

Example reaction with 3,4-dibenzyloxycyclobutene

In the diastereoselective synthesis of CF<sub>3</sub>-containing vicinal diamines, this compound replaces benzyloxy groups under mild conditions (room temperature, dichloromethane solvent):

| Substrate | Product | Reaction Time | Yield | Diastereoselectivity |

|---|---|---|---|---|

| 3,4-dibenzyloxycyclobutene | 5b | 1 hour | 62–76% | >94:6 (syn:anti) |

This reaction proceeds without requiring heat or catalysts, highlighting its efficiency in forming stereochemically complex molecules .

Hydrocalciation of Aldehydes

In supramolecular chemistry, this compound reacts with benzaldehyde via hydrocalciation (transfer of hydride and sodium):

This reaction demonstrates its dual role as a base and reducing agent, forming stable phenylmethanolate complexes .

Ring-Closing Metathesis (AROCM)

This compound facilitates asymmetric ring-opening cross-metathesis (AROCM) with allyl acetates to synthesize chiral 1,2-anti diols :

Optimized conditions :

-

Solvent: THF

-

Terminal olefin: 7 equivalents

-

Catalyst: 1 mol% 1

-

Yield: 61–85%

-

Enantioselectivity: Up to 99% ee

| Substrate (Cyclobutene) | Terminal Olefin | Product | Z/E Ratio | ee (Z Product) |

|---|---|---|---|---|

| cis-3,4-Dibenzyloxy | Allyl benzoate | 7f | 88:12 | 97% |

The reaction’s stereochemical fidelity enables applications in monosaccharide synthesis .

Comparative Reactivity with Other Alkoxides

This compound’s aromatic ring enhances steric and electronic stability compared to simpler alkoxides:

The phenyl group mitigates excessive reactivity, allowing selective transformations in sensitive substrates .

Propiedades

IUPAC Name |

sodium;phenylmethanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7O.Na/c8-6-7-4-2-1-3-5-7;/h1-5H,6H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQULJPVXNYWAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

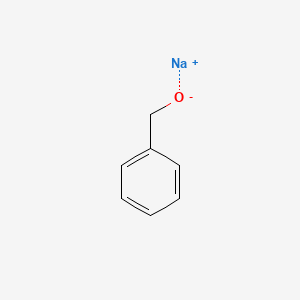

C1=CC=C(C=C1)C[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NaO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635511 | |

| Record name | Sodium phenylmethanolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20194-18-7 | |

| Record name | Sodium phenylmethanolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium benzyloxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.